molecular formula C24H18N5Na3O9S3 B13772065 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt CAS No. 68084-12-8

1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt

Cat. No.: B13772065
CAS No.: 68084-12-8
M. Wt: 685.6 g/mol
InChI Key: UZJORLYSHGJKKO-UHFFFAOYSA-K
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound with the molecular formula C24H18N5Na3O9S3 . This compound is known for its vibrant color properties and is commonly used in the dye industry. It is a member of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves the diazotization of 2-methyl-4-((sulfomethyl)amino)aniline followed by coupling with 1,3-naphthalenedisulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt primarily involves its interaction with molecular targets through its azo groups. These groups can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties such as high solubility in water and vibrant color. These properties make it particularly valuable in the dye industry and for various scientific applications .

Properties

CAS No.

68084-12-8

Molecular Formula

C24H18N5Na3O9S3

Molecular Weight

685.6 g/mol

IUPAC Name

trisodium;7-[[4-[[2-methyl-4-(sulfonatomethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H21N5O9S3.3Na/c1-15-10-19(25-14-39(30,31)32)8-9-23(15)29-27-18-6-4-17(5-7-18)26-28-20-3-2-16-11-21(40(33,34)35)13-24(22(16)12-20)41(36,37)38;;;/h2-13,25H,14H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3

InChI Key

UZJORLYSHGJKKO-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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